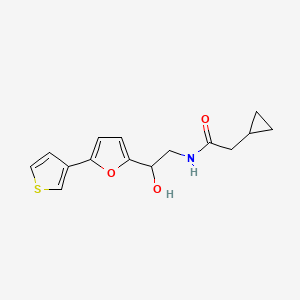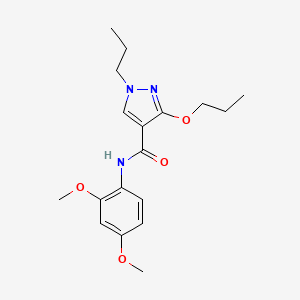
2-cyclopropyl-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene and furan rings, which are aromatic, would contribute to the compound’s stability. The amide functional group could participate in hydrogen bonding, affecting the compound’s solubility and reactivity.Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The thiophene and furan rings might undergo electrophilic aromatic substitution reactions. The amide group could be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the presence of polar functional groups such as the amide. Its melting and boiling points would depend on the strength of the intermolecular forces.Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis and Applications
Synthesis of Lignan Conjugates and Antimicrobial Activity : Research on the synthesis of ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and their antimicrobial and antioxidant activities indicates the significance of incorporating thiophene units into complex molecules. Compounds displaying antimicrobial and antioxidant properties suggest potential for the development of new pharmacological agents (Raghavendra et al., 2016).
Chemoselective Acetylation in Drug Synthesis : The chemoselective acetylation of 2-aminophenol, leading to intermediates for antimalarial drugs, highlights the importance of specific functional group transformations in drug synthesis. Such transformations could be relevant to modifying the compound for specific biological activities (Magadum & Yadav, 2018).
Decarboxylative Claisen Rearrangement for Heteroaromatic Synthesis : The decarboxylative Claisen rearrangement producing 2,3-disubstituted heteroaromatic products demonstrates the utility of such reactions in synthesizing complex molecules with potential pharmacological properties (Craig et al., 2005).
Antitumor Activity of Heterocyclic Compounds : Synthesis of heterocyclic derivatives containing thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings, and their subsequent evaluation for antitumor activity, illustrate the diverse potential of such compounds in cancer research. The structural complexity and functional diversity of these molecules underscore the potential for the compound to serve as a scaffold for developing antitumor agents (Shams et al., 2010).
Direcciones Futuras
The study of this compound could contribute to various fields, depending on its properties and biological activity. For example, it could be of interest in medicinal chemistry if it shows therapeutic potential. It could also be studied in the context of materials science if it has interesting physical or chemical properties .
Mecanismo De Acción
Target of Action
The compound, 2-cyclopropyl-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}acetamide, is a complex molecule that contains both thiophene and furan rings. Thiophene-based analogs have been shown to exhibit a variety of biological effects . For example, suprofen, a 2-substituted thiophene, is known as a nonsteroidal anti-inflammatory drug . Similarly, indole derivatives, which share a similar structure to furan, have been found to bind with high affinity to multiple receptors . .
Mode of Action
Based on the known activities of similar compounds, it can be hypothesized that it may interact with its targets to modulate their function . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Thiophene and indole derivatives have been shown to impact a variety of pathways, including those involved in inflammation, cancer, and microbial infections .
Result of Action
Based on the known activities of similar compounds, it can be hypothesized that it may have anti-inflammatory, anticancer, or antimicrobial effects .
Propiedades
IUPAC Name |
2-cyclopropyl-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c17-12(8-16-15(18)7-10-1-2-10)14-4-3-13(19-14)11-5-6-20-9-11/h3-6,9-10,12,17H,1-2,7-8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQNZSMWODGHTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 5-[(Z)-3-(benzylamino)-2-cyano-3-oxoprop-1-enyl]furan-2-carboxylate](/img/structure/B2934379.png)
![N-[2-(4-chlorophenyl)-2-(2,2-dimethylmorpholin-4-yl)ethyl]but-2-ynamide](/img/structure/B2934380.png)
![1-(4-Bromobenzyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2934385.png)


![(E)-2-cyano-3-[3-(4-hexoxyphenyl)-1-phenylpyrazol-4-yl]-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2934389.png)
![2-methoxy-N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2934393.png)
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide](/img/structure/B2934394.png)
![N-[2-(benzylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2934395.png)
![1-(2-azepan-1-yl-2-oxoethyl)-3-[(2-fluorobenzyl)thio]-1H-indole](/img/structure/B2934396.png)
![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methyl-1,3-thiazole-4-carboxylic acid](/img/structure/B2934397.png)
![1-(3,4-Dichlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2934399.png)
![3-(1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2934400.png)
![5-Oxo-6H-imidazo[1,2-c]pyrimidine-7-carboxylic acid](/img/structure/B2934402.png)